magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide
Description
This compound is a Grignard reagent with the formula C₇H₃F₄O·MgBr. Its structure features a benzene ring substituted with a fluorine atom at position 1, a trifluoromethoxy (-OCF₃) group at position 2, and a magnesium bromide (MgBr) moiety at position 3. The trifluoromethoxy group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and modulating the reactivity of the magnesium center. This reagent is primarily used in cross-coupling reactions, such as Kumada–Corriu couplings, to introduce fluorinated aromatic systems into organic molecules .
Properties
CAS No. |
170793-02-9 |
|---|---|
Molecular Formula |
C7H3BrF4MgO |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C7H3F4O.BrH.Mg/c8-5-3-1-2-4-6(5)12-7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
SRFJCIVQJBEDHM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)OC(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide typically involves the reaction of 1-fluoro-2-(trifluoromethoxy)benzene with a magnesium source, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent by reacting 1-fluoro-2-(trifluoromethoxy)benzene with magnesium metal in the presence of anhydrous ether. This step forms the magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide intermediate.
Addition of Bromide: The intermediate is then treated with a bromide source, such as hydrogen bromide or bromine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The magnesium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: The aromatic ligand can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide has several scientific research applications:
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Pharmaceutical Research: Its ability to introduce fluorine atoms into organic molecules is valuable in drug discovery and development, as fluorinated compounds often exhibit enhanced biological activity and stability.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling and polymerization processes.
Mechanism of Action
The mechanism by which magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide exerts its effects involves the interaction of the magnesium center with the aromatic ligand and bromide ion. The magnesium atom can coordinate with other molecules or ions, facilitating various chemical transformations. The fluorinated aromatic ligand can participate in electrophilic or nucleophilic reactions, depending on the reaction conditions.
Comparison with Similar Compounds
Research Findings and Data
Key Studies
- : Demonstrated a 59% yield in the meta-arylation step for synthesizing the target compound, highlighting its synthetic accessibility compared to nine-step routes for non-fluorinated analogs.
- : Showed that trifluoromethoxy-substituted Grignard reagents are effective in Kumada couplings using Fe(acac)₂ catalysis, achieving >80% yields in pyrazine functionalization.
Stability and Handling
- Grignard reagents with -OCF₃ groups are moisture-sensitive but less pyrophoric than alkylmagnesium analogs. Storage under inert atmospheres (e.g., THF at -20°C) is recommended .
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